molecular formula C9H11ClMgO B142792 4-Ethoxybenzylmagnesium chloride CAS No. 126508-26-7

4-Ethoxybenzylmagnesium chloride

Cat. No. B142792
CAS RN: 126508-26-7
M. Wt: 194.94 g/mol
InChI Key: NRABJSYGTMMMMK-UHFFFAOYSA-M
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Description

4-Ethoxybenzylmagnesium chloride (EBMC) is a chemical compound that is widely used in scientific research. It is a Grignard reagent, which means it is a compound that contains a magnesium atom bonded to an organic group. EBMC is a versatile reagent that can be used in a variety of chemical reactions, making it an essential tool for researchers in the field of organic chemistry.

Scientific Research Applications

Synthesis and Polymerization

  • Grignard Reactions : A study by Yin and Zhang (2002) used a Grignard reaction involving 4-methoxybenzylmagnesium chloride to synthesize a compound with chiral centers and hydroxyl groups, demonstrating the utility of 4-Ethoxybenzylmagnesium chloride in creating complex molecules with potential applications in organic synthesis (Q. Yin & Wenqin Zhang, 2002).

  • Polymerization Studies : Research by Zhang and Ruckenstein (1999) highlights the use of a derivative of this compound in the anionic polymerization of a novel bifunctional monomer, leading to the creation of functional polymers and amphiphilic block copolymers (Hongming Zhang & E. Ruckenstein, 1999).

Organic Chemistry and Catalysis

  • Solvolysis Studies : A study on the solvolysis of 4-methoxybenzyl chloride, a related compound, provided insights into the kinetics and mechanisms of these reactions, relevant for understanding the behavior of this compound in similar contexts (Kwang‐ting Liu, Y. Duann, & Su-Jiun Hou, 1998).

  • Catalysis in Coupling Reactions : Research by Bonnet et al. (2002) demonstrated the utility of arylmagnesium halides, similar to this compound, in palladium-catalyzed cross-coupling reactions to synthesize substituted pyridines, quinolines, and diazines, indicating potential applications in catalysis and synthesis of complex organic molecules (V. Bonnet, F. Mongin, F. Trécourt, G. Quéguiner, & P. Knochel, 2002).

Material Science and Surface Chemistry

  • Surface Chemistry Applications : Xu, Kang, and Neoh (2005) explored the UV-induced coupling of 4-vinylbenzyl chloride with silicon surfaces, suggesting potential applications of this compound in creating polymer-silicon hybrids, which could be significant in the field of material science (F. Xu, E. Kang, & K. Neoh, 2005).

Safety and Hazards

The safety data sheet for 4-Ethoxybenzylmagnesium chloride indicates that it may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Oral, Carc. 2, Eye Dam. 1, Flam. Liq. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name

magnesium;1-ethoxy-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRABJSYGTMMMMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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